
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using microwave irradiation or specific catalysts .
化学反応の分析
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
科学的研究の応用
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde has numerous scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and biologically active compounds.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: They exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives often act as receptor agonists or antagonists, modulating signaling pathways in cells . For example, they can bind to receptors in the immune system, influencing the production of cytokines and other signaling molecules .
類似化合物との比較
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in plant hormone synthesis and immune modulation.
1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde: Used in antimicrobial applications.
Indole-3-acetic acid: A plant hormone involved in growth and development. The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and biological activity.
特性
CAS番号 |
83824-11-7 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
3-ethyl-2-phenylindole-1-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-2-14-15-10-6-7-11-16(15)18(12-19)17(14)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChIキー |
PUEHYBQAOIKIBR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C2=CC=CC=C21)C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


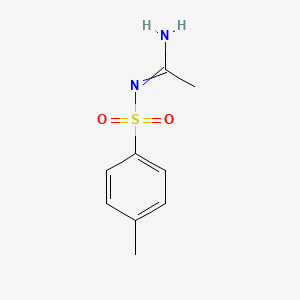
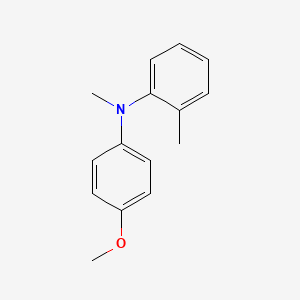
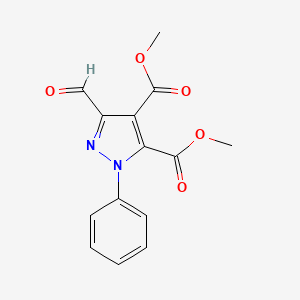
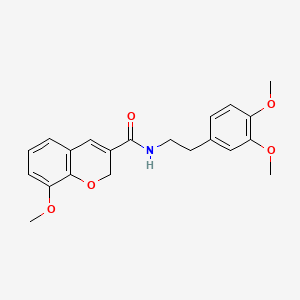
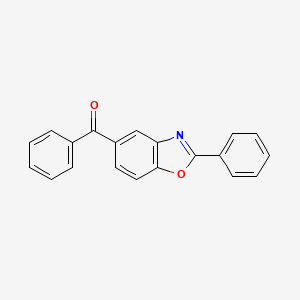
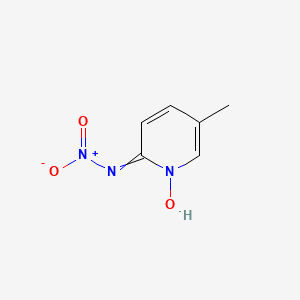
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
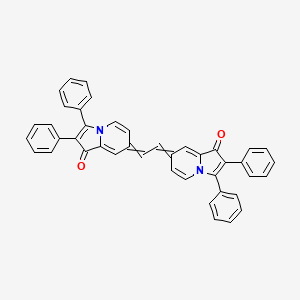
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
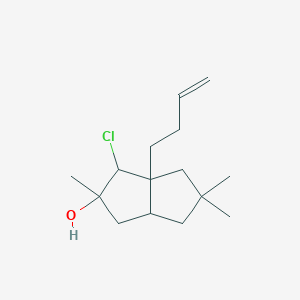
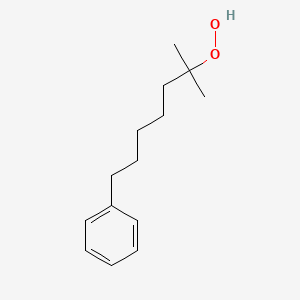
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
